![molecular formula C22H20ClFN2O2 B1677310 ONO-2952 CAS No. 895169-20-7](/img/structure/B1677310.png)
ONO-2952
描述
ONO-2952 是一种新型的、选择性的 18kDa 易位蛋白抑制剂。在动物模型中,它已显示出降低应激诱导的排便和内脏痛觉过敏的潜力。 该化合物正在被研究用于治疗腹泻型肠易激综合征的疗效和安全性 .
准备方法
ONO-2952 是通过涉及特定试剂和条件的一系列化学反应合成的。合成路线通常涉及螺环结构的形成,这是 this compound 的一个关键特征。反应条件包括受控温度和使用催化剂以促进所需产物的形成。 工业生产方法涉及扩大这些反应的规模,同时确保化合物的纯度和产率 .
化学反应分析
ONO-2952 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧化剂、还原剂和亲核试剂。这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,this compound 的氧化会导致氧化衍生物的形成,而还原会产生化合物的还原形式 .
科学研究应用
ONO-2952 具有广泛的科学研究应用。在化学中,它被用作研究 18kDa 易位蛋白及其在各种生物过程中的作用的工具。在生物学中,this compound 用于研究应激对大脑和胃肠系统的影响。在医学上,它正在被探索作为治疗腹泻型肠易激综合征和其他应激相关疾病的潜在治疗方法。 在工业中,this compound 用于开发新药和治疗剂 .
作用机制
ONO-2952 通过选择性抑制 18kDa 易位蛋白发挥作用。这种蛋白质参与调节大脑中神经类固醇的产生和去甲肾上腺素的释放。通过抑制这种蛋白质,this compound 减少了应激诱导的神经类固醇和去甲肾上腺素的积累,从而减轻应激相关的症状。 涉及的分子靶点和途径包括 18kDa 易位蛋白和去甲肾上腺素能系统 .
相似化合物的比较
与其他受体、转运蛋白、离子通道和酶相比,ONO-2952 在对 18kDa 易位蛋白的高选择性方面独树一帜。类似的化合物包括其他 18kDa 易位蛋白拮抗剂,例如 XBD-173 和 PK11195。 This compound 在抑制 18kDa 易位蛋白方面表现出更高的选择性和效力,使其成为进一步研究和开发的有希望的候选者 .
生物活性
ONO-2952 is a selective antagonist of the translocator protein 18 kDa (TSPO), which has garnered attention for its potential therapeutic applications in stress-related disorders and irritable bowel syndrome (IBS). This article explores the biological activity of this compound, summarizing key findings from various studies, including its pharmacological effects, clinical efficacy, and safety profile.
This compound binds with high affinity to TSPO, exhibiting a Ki value ranging from to in both rat and human models. This binding leads to the inhibition of neurosteroid accumulation and noradrenaline release during stress responses. The compound's ability to modulate these pathways suggests its role in alleviating stress-induced behaviors and physiological responses .
Preclinical Studies
Stress Models in Rats:
In preclinical studies, this compound demonstrated significant anti-stress effects:
- Restraint Stress: At doses of or higher, this compound reduced defecation rates in rats subjected to restraint stress.
- Conditioned Fear Stress: At doses of or higher, it effectively suppressed freezing behavior, comparable to diazepam at , without impairing learning and memory functions .
Exploratory Phase 2 Study in IBS-D
A randomized double-blind placebo-controlled trial assessed the efficacy and safety of this compound in female patients with diarrhea-predominant irritable bowel syndrome (IBS-D). Key findings include:
Parameter | This compound 20 mg | This compound 60 mg | Placebo |
---|---|---|---|
Change in Abdominal Pain | Moderate Improvement | Largest Improvement | N/A |
Stool Consistency | Moderate Improvement | Largest Improvement | N/A |
Stool Frequency | Moderate Improvement | Largest Improvement | N/A |
Statistical Significance | Not reached at 5% | Not reached at 5% | N/A |
The study involved 200 subjects over a treatment period of four weeks. Although improvements were noted across all co-primary endpoints, these did not achieve statistical significance at the conventional level. The safety profile was comparable to placebo, with most adverse events being mild .
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in multiple dose escalation studies:
- Single Dose Administration: Plasma concentrations peaked between to hours post-dose.
- Food Interaction: Fed conditions significantly increased drug exposure compared to fasting conditions, indicating that food intake can influence the bioavailability of this compound .
Safety and Tolerability
Across early clinical studies, this compound was found to be safe and well-tolerated:
属性
CAS 编号 |
895169-20-7 |
---|---|
分子式 |
C22H20ClFN2O2 |
分子量 |
398.9 g/mol |
IUPAC 名称 |
1-[(1S)-1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone |
InChI |
InChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m0/s1 |
InChI 键 |
ZBQMTQGDBFZUBG-NRFANRHFSA-N |
SMILES |
CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
手性 SMILES |
CC(=O)N1CC2(CC2)C3=C([C@@H]1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
规范 SMILES |
CC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro(beta-carboline-4,1'-cyclopropan)-2(3H)-yl)ethanone ONO-2952 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。